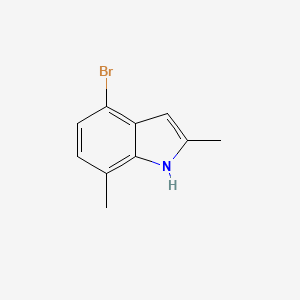
4-Bromo-2,7-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2,7-dimethyl-1H-indole” is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic aromatic organic compound, which is a significant structure in many natural products and drugs . This compound is typically a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, which is characteristic of indole derivatives . The molecule also contains bromine and methyl groups attached to the indole ring .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 224.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Functionalization Methods
Palladium-Catalyzed Reactions : Palladium-catalyzed reactions have become instrumental in the synthesis and functionalization of indoles, offering access to a wide range of biologically active compounds with diverse functionalities. Such methodologies are celebrated for their efficiency and minimal environmental impact, facilitating the synthesis of pharmaceutical intermediates and active ingredients in fewer steps and with reduced waste (Cacchi & Fabrizi, 2005).
Photoredox Gold Catalysis : The utilization of photoredox catalysts, specifically gold-based ones, has been reported to initiate free-radical cyclizations onto indoles, broadening the scope of indole functionalization. This method offers a mild and safe alternative to traditional approaches for generating high-energy radicals, enabling the functionalization of indoles in previously inaccessible ways (Kaldas et al., 2015).
Copper-Catalyzed N-Arylation : The copper-catalyzed N-arylation of indoles represents a general method for producing N-arylindoles, crucial intermediates in the synthesis of many pharmaceuticals and organic materials. This method highlights the versatility of copper catalysts in facilitating the coupling of aryl iodides or bromides with indoles to yield a variety of N-arylindoles efficiently (Antilla et al., 2002).
Biomedical Applications
Biomedical Importance of Indoles : Indoles, including derivatives synthesized through reactions involving 4-Bromo-2,7-dimethyl-1H-indole, are central to numerous natural and synthetic molecules with significant biological activity. These compounds have been extensively studied for their potential in drug discovery and analysis, highlighting their importance in addressing a range of health issues (Kaushik et al., 2013).
Direcciones Futuras
Indole derivatives, including “4-Bromo-2,7-dimethyl-1H-indole”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders has attracted increasing attention in recent years .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4-bromo-2,7-dimethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly impact the action of many compounds .
Propiedades
IUPAC Name |
4-bromo-2,7-dimethyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAAMKFWLDHBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
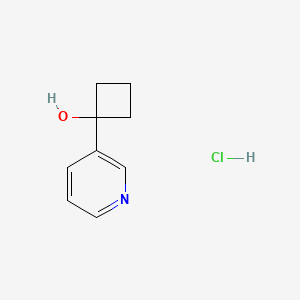

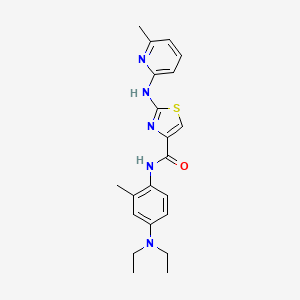
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
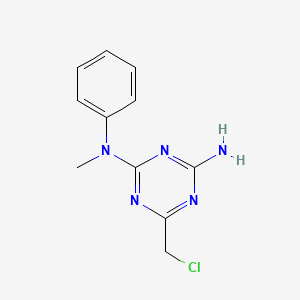
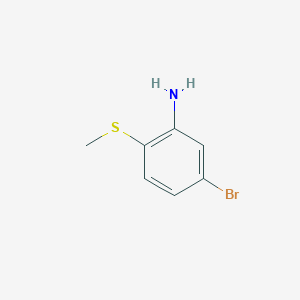
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
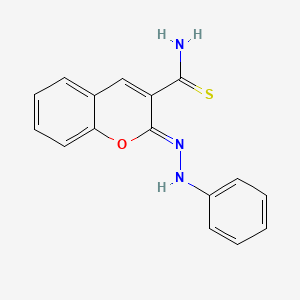


![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
